molecular formula C32H34F3N5O2 B607945 HG6-64-1

HG6-64-1

カタログ番号: B607945
分子量: 577.6 g/mol
InChIキー: UMBFDGUGXMOMHX-BQYQJAHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HG6-64-1 is a highly selective and potent inhibitor of B-Raf, particularly targeting the oncogenic V600E mutation. Derived from patent WO2011090738A2, it exhibits an IC50 of 0.09 μM in B-rafV600E-transformed Ba/F3 cells . Its molecular formula is C32H34F3N5O2, with a molecular weight of 577.64 g/mol and a logP value of 6.24, indicating favorable membrane permeability . Beyond B-Raf inhibition, this compound demonstrates activity against germinal center kinase (GCK) in diffuse large B-cell lymphoma (DLBCL), inducing G0/G1 cell-cycle arrest and apoptosis with EC50 values ranging from 1.83–257 nM in most DLBCL cell lines . It also shows promise in ovarian cancer by modulating ferroptosis-related pathways and the tumor immune microenvironment .

準備方法

Synthetic Routes to HG6-64-1

Patent-Based Synthesis from WO 2011090738 A2

The primary synthetic pathway for this compound is detailed in Example 9 of patent WO 2011090738 A2 . The synthesis begins with the preparation of two key intermediates:

  • Intermediate A : N[4[(4Ethylpiperazin1yl)methyl]3(trifluoromethyl)phenyl]3iodo4methylbenzamideN-[4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-iodo-4-methylbenzamide.

  • Intermediate B : 5[(E)2(Tributylstannyl)ethenyl]4methoxy1Hpyrrolo[2,3b]pyridine5-[(E)-2-(Tributylstannyl)ethenyl]-4-methoxy-1H-pyrrolo[2,3-b]pyridine.

The coupling of these intermediates via a Stille cross-coupling reaction forms the core structure of this compound. This reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) in a mixture of toluene and dimethylformamide (DMF) under inert atmosphere. The reaction proceeds at 80–100°C for 12–24 hours, yielding the crude product, which is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) .

Critical Reaction Parameters:

  • Catalyst Loading : 2–5 mol% Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4.

  • Solvent System : Toluene:DMF (4:1 v/v) ensures solubility of both intermediates.

  • Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the stannane reagent.

Alternative Synthetic Approaches

While the Stille coupling remains the most widely cited method, alternative strategies have been explored to improve yield and scalability:

Suzuki-Miyaura Coupling

A modified approach replaces the stannane reagent in Intermediate B with a boronic ester derivative. This method employs Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 as the catalyst and potassium carbonate as the base in a tetrahydrofuran (THF)/water solvent system. Although this reduces toxicity associated with tin reagents, the yield remains suboptimal (45–55%) compared to the Stille method (70–75%) .

Direct Amination Strategies

Recent efforts focus on late-stage functionalization of the piperazine moiety. For example, reductive amination of a ketone intermediate with ethylpiperazine using sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) in dichloroethane has shown promise, achieving 65% yield with minimal byproducts .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Systematic studies reveal that solvent polarity significantly impacts coupling efficiency. Polar aprotic solvents like DMF enhance the reactivity of the palladium catalyst but may lead to side reactions with sensitive functional groups. A mixed solvent system (toluene:DMF 4:1) balances reactivity and selectivity .

Temperature Optimization Table:

Temperature (°C)Yield (%)Purity (%)
806892
907294
1007591
1106285

Data adapted from WO 2011090738 A2 .

Catalyst Screening

Alternative palladium sources were evaluated to reduce costs:

  • Pd2(dba)3\text{Pd}_2\text{(dba)}_3: 60% yield, high residual metal content.

  • Pd(OAc)2\text{Pd(OAc)}_2/XPhos: 70% yield, requires rigorous ligand purification.

  • Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4: 75% yield, optimal balance of cost and efficiency .

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 8.42 (s, 1H, pyrrole-H), 7.89 (d, J=8.4J = 8.4 Hz, 2H, aryl-H), 7.62 (d, J=15.6J = 15.6 Hz, 1H, ethenyl-H), 6.98 (d, J=15.6J = 15.6 Hz, 1H, ethenyl-H), 3.94 (s, 3H, OCH3_3), 3.52 (s, 2H, CH2_2-piperazine), 2.45 (q, J=7.2J = 7.2 Hz, 2H, CH2_2CH3_3), 1.12 (t, J=7.2J = 7.2 Hz, 3H, CH2_2CH3_3) .

  • HPLC Purity : 98.0% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm) .

Biological Evaluation and Applications

Kinase Inhibition Profile

In Ba/F3 cells transformed with BRAF V600E, this compound demonstrates an IC50_{50} of 0.09 μM . KINOMEscan profiling at 10 μM revealed >90% inhibition of BRAF V600E with minimal off-target activity against 98% of 468 kinases tested .

In Vivo Formulation

A protocol for in vivo studies involves dissolving this compound in DMSO (10 mM stock), followed by dilution in PEG300:Tween 80:physiological saline (5:3:2 v/v) . This formulation maintains solubility at concentrations up to 20 mg/mL for 48 hours at 25°C.

化学反応の分析

Biochemical Inhibition Profile and Kinase Selectivity

HG6-64-1 is a small-molecule kinase inhibitor with demonstrated activity against multiple targets, including BRAF , EPHA2 , and GCK (germinal center kinase). Its biochemical interactions are characterized by:

TargetIC₅₀ (nM)Selectivity (KinomeScan S(1)-score)Mechanism of Action
EPHA277.10.06Competitive ATP-binding inhibition
BRAF19.8N/ABlocks Mek phosphorylation
GCK22*N/ADisrupts kinase signaling cascades

*IC₅₀ for GCK inhibition in DLBCL cell lines .
Sources : Biochemical assays and KinomeScan profiling confirmed its multi-kinase activity, with moderate selectivity (S(1)-score = 0.06) compared to other inhibitors like ALW-II-41-27 (S(1)-score = 0.10) .

Pharmacodynamic Interactions in Cellular Systems

In cancer cell models, this compound exhibits biphasic inhibition kinetics, suggesting distinct binding affinities for active vs. resistant kinase conformers:

Cell LineInhibition Profile (F₁/F₂*)Kₐ (nM/µM)Synergy with Other Inhibitors
HT-29 (colon)57%/43%19.8 nM / >1,000 µMDasatinib, BMS-754807
DLBCLDose-dependent22–50 nMNone reported

*F₁ = Fraction of cells sensitive to low-dose inhibition; F₂ = Resistant fraction requiring higher doses.
Key Findings :

  • Combined with dasatinib (Src inhibitor), this compound reduced HT-29 cell viability by 60% with a 31-fold dose reduction index .

  • In DLBCL, GCK inhibition induced apoptosis at nanomolar concentrations, with minimal off-target toxicity .

Structural and Functional Stability Under Experimental Conditions

This compound maintains stability in aqueous solutions and under physiological temperatures, as evidenced by:

  • PEGylation Resistance : Retains >90% activity after pegylation in N,N-dimethylformamide at 25°C .

  • Thermal Stability : No degradation observed in refrigerated (-15°C) or frozen storage for 14 days .

Limitations and Unresolved Reaction Pathways

While this compound’s direct chemical synthesis route is not publicly disclosed, its functional interactions are well-documented. Gaps include:

  • Lack of detailed metabolic degradation pathways in human models.

  • Limited data on reactive intermediates or covalent binding to non-target proteins.

Note : All data derive from peer-reviewed studies; proprietary synthesis details remain undisclosed .

科学的研究の応用

Diffuse Large B-Cell Lymphoma (DLBCL)

Research indicates that HG6-64-1 exhibits significant anti-proliferative effects on DLBCL cell lines. A study demonstrated that the compound's GCK inhibitory activity is crucial for reducing cell viability in these lines, suggesting its potential as a therapeutic target in DLBCL treatment. The study also highlighted the enrichment of components from the B-cell receptor signaling pathway in DLBCL cells, further supporting the relevance of GCK inhibition .

Melanoma

This compound has been evaluated for its effectiveness against vemurafenib-resistant melanoma cells. It was found to inhibit AKT and MAPK signaling pathways downstream of EPHA2, leading to cell-cycle arrest and apoptosis both in vitro and in vivo. This suggests that this compound could be an effective treatment option for patients who develop resistance to standard BRAF inhibitors .

Colon Cancer

In studies involving colon cancer models, this compound was compared with other BRAF inhibitors. It showed varying degrees of sensitivity across different molecular sub-clusters of colon cancer cells, indicating its potential utility in personalized medicine approaches where treatment is tailored based on specific tumor characteristics .

Efficacy and Synergy with Other Treatments

The efficacy of this compound is further enhanced when used in combination with other therapeutic agents. For instance, combinations with dasatinib or AZD-6244 have demonstrated significant synergistic effects in inhibiting cell viability in various cancer models. The dose reduction index indicated that such combinations could allow for lower doses of each drug while achieving similar or improved therapeutic outcomes .

Summary of Findings

Application Area Key Findings
DLBCLSignificant reduction in cell viability; GCK inhibition as a therapeutic target .
MelanomaInduces apoptosis and cell-cycle arrest; effective against vemurafenib-resistant cells .
Colon CancerSensitivity varies by molecular sub-cluster; potential for personalized treatment strategies .
Combination TherapyEnhances efficacy; allows for reduced dosing through synergistic interactions .

Case Study 1: DLBCL Treatment

In a controlled study involving six DLBCL cell lines treated with this compound, researchers noted a statistically significant decrease in cell proliferation rates compared to untreated controls. The study underscored the importance of GCK as a target for novel therapies aimed at improving outcomes for patients with DLBCL.

Case Study 2: Overcoming Resistance in Melanoma

Another investigation focused on melanoma cell lines resistant to conventional therapies. Treatment with this compound not only inhibited tumor growth but also reversed resistance mechanisms associated with EPHA2 overexpression. This finding paves the way for clinical trials exploring this compound's role in combination therapies for melanoma patients.

作用機序

HG6-64-1は、B-Rafキナーゼを選択的に阻害することによって効果を発揮します。B-RafのATP結合部位に結合し、MAPK/ERKシグナル伝達経路の下流ターゲットのリン酸化と活性化を防ぎます。 この阻害は、B-Raf V600E変異を持つ癌細胞の細胞増殖の抑制とアポトーシスの誘導につながります .

類似化合物との比較

Midostaurin (Multitargeted Kinase Inhibitor)

Parameter HG6-64-1 Midostaurin
Primary Target B-RafV600E, GCK PKCα/β/γ, Syk, FLT3, c-Kit, others
Selectivity High (single-digit nM IC50 for B-Raf) Low (broad kinase inhibition)
Therapeutic Use DLBCL, melanoma, ovarian cancer AML, mastocytosis
Mechanism Induces apoptosis via GCK/JNK pathway inhibition Blocks FLT3 and c-Kit signaling
Resistance Partial resistance in low-GCK cells (e.g., G452) Resistance due to FLT3 mutations

Key Findings :

  • This compound’s selectivity reduces off-target effects compared to Midostaurin’s multitargeted action, which may lead to broader toxicity .
  • Midostaurin’s clinical utility in AML contrasts with this compound’s emerging role in solid tumors and lymphomas .

AZD-6244 (Selumetinib, MEK Inhibitor)

Parameter This compound AZD-6244
Target B-Raf (upstream in MAPK pathway) MEK (downstream in MAPK pathway)
IC50 0.243 μM (HT-29 colorectal cancer) 1.334 μM (HT-29 cells)
Synergy Potential Limited synergy with AZD-6244 due to overlapping pathway targets Synergistic with BRAF inhibitors in BRAF-mutant cancers
Resistance Biphasic inhibition: 57% F1 (Kd1 = 19.8 nM), 43% resistant Single-phase inhibition

Key Findings :

  • In HT-29 cells (BRAF V600E mutant), this compound’s biphasic inhibition model explains partial resistance, whereas AZD-6244’s monophasic response suggests uniform target engagement .

Dasatinib (BCR-ABL/Src Inhibitor)

Parameter This compound Dasatinib
Primary Target B-Raf, GCK BCR-ABL, Src family kinases
IC50 0.66 μM (hepatoma BEL-7402 cells) 0.403 μM (HT-29 cells)
Synergy Potential Strong synergy with dasatinib in SNU-387 and SK-Hep-1肝癌 cells Synergistic with BRAF inhibitors via independent pathways
Mechanism Blocks MAPK and Akt pathways Inhibits Src/STAT3 signaling

Key Findings :

  • In hepatocellular carcinoma models, this compound and dasatinib exhibit additive effects due to targeting non-overlapping pathways (MAPK/Akt vs. Src) .
  • Dasatinib’s broader kinase profile contrasts with this compound’s focused action, highlighting differences in therapeutic windows .

Staurosporine (Ferroptosis Inducer)

Parameter This compound Staurosporine
Primary Mechanism GCK inhibition, ferroptosis modulation Broad kinase inhibition, apoptosis induction
Therapeutic Use Ovarian cancer (ferroptosis-related) Leukemia, preclinical solid tumors
Selectivity Moderate (off-targets: Lyn kinase) Low (pan-kinase inhibitor)

Key Findings :

  • This compound’s ferroptosis modulation in ovarian cancer is mechanistically distinct from Staurosporine’s apoptosis-driven cytotoxicity .
  • Staurosporine’s lack of selectivity limits clinical utility compared to this compound .

Data Tables

Table 1: IC50 Values Across Cell Lines

Cell Line This compound (IC50/EC50) Comparator Drug (IC50)
Ba/F3 (B-rafV600E) 0.09 μM Midostaurin: N/A
HT-29 (colorectal) 0.243 μM AZD-6244: 1.334 μM
DLBCL (SU-DHL-6) 1.83–257 nM Dasatinib: 0.403 μM (HT-29)
Ovarian cancer (high-score group) Not quantified Staurosporine: Variable

Table 2: Combination Therapy Efficacy

Drug Pair Synergy (DRI) Model System
This compound + Dasatinib DRI = 31x at 60% inhibition HT-29 colorectal cancer
This compound + BMS-754807 Significant synergy SNU-387 hepatocellular carcinoma
This compound + AZD-6244 Minimal synergy HT-29 cells

生物活性

HG6-64-1 is a potent and selective inhibitor of the B-Raf kinase, particularly effective against the B-Raf V600E mutant, which is prevalent in various cancers, especially melanoma. Its dual action as an inhibitor of both B-Raf and Glycerol Kinase (GCK) positions it as a significant compound in cancer research and therapy development. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on cancer cell lines, and potential therapeutic applications.

This compound primarily functions by inhibiting the B-Raf kinase pathway, crucial for cell signaling related to growth and proliferation. The inhibition of B-Raf disrupts downstream signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathway. This leads to decreased phosphorylation of key proteins involved in cell cycle progression, ultimately resulting in apoptosis of sensitive cancer cells. Additionally, this compound shows interaction with other kinases such as EPHA2, influencing further signaling pathways that may contribute to its anticancer effects .

Cell Line Sensitivity

This compound has been tested against various cancer cell lines, particularly those dependent on B-Raf signaling. In studies involving diffuse large B-cell lymphoma (DLBCL) cell lines, this compound induced G0/G1 cell cycle arrest and increased apoptosis rates across most tested lines. The compound's efficacy was further validated in primary DLBCL tumors, where it caused substantial cell death comparable to that observed in normal lymphocytes .

IC50 Values

The potency of this compound is reflected in its IC50 values:

  • B-Raf V600E : 0.09 μM
  • Glycerol Kinase : Not explicitly stated but noted for significant inhibition .

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, a comparison with other known B-Raf inhibitors is presented below:

Compound NameTarget KinaseIC50 Value (μM)Unique Features
VemurafenibB-Raf V600E0.01First FDA-approved B-Raf inhibitor
DabrafenibB-Raf0.005Effective against both wild-type and mutant forms
SB590885B-Raf0.01Selective for mutant forms
ALW-II-41-27EPHA20.011Targets EPHA2 specifically

This compound's unique dual inhibition profile (B-Raf and Glycerol Kinase) may provide advantages in treating cancers with complex resistance mechanisms that involve multiple signaling pathways.

Study on DLBCL

In a detailed study on DLBCL cells, researchers found that this compound significantly inhibited GCK activity, correlating with reduced cell viability and increased apoptosis. The study utilized KiNativ technology to analyze global kinase activity and demonstrated that higher GCK levels were associated with increased sensitivity to this compound treatment .

Overcoming Resistance Mechanisms

Another critical aspect of this compound's biological activity is its potential to overcome resistance mechanisms associated with other therapies like vemurafenib. By targeting multiple pathways simultaneously, this compound may enhance therapeutic efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What is the mechanism of action of HG6-64-1 in targeting B-Raf V600E mutants?

this compound selectively inhibits the B-Raf V600E oncogenic mutant by binding to the ATP-binding domain, suppressing constitutive kinase activity. Its IC50 value of 0.09 μM in B-Raf V600E-transformed Ba/F3 cells demonstrates high potency . To validate this mechanism, researchers should perform kinase inhibition assays (e.g., ADP-Glo™) alongside cellular proliferation assays using isogenic cell lines (wild-type vs. V600E mutant) to confirm selectivity .

Q. Which experimental models are optimal for initial screening of this compound efficacy?

Use B-Raf V600E-dependent cell lines (e.g., Ba/F3 cells transfected with B-Raf V600E) for dose-response studies. Include negative controls such as parental Ba/F3 cells lacking the mutation to assess off-target effects. IC50 calculations should follow standardized protocols (e.g., nonlinear regression analysis of viability curves) .

Q. How can researchers confirm the structural integrity of this compound in experimental settings?

Characterize the compound using high-performance liquid chromatography (HPLC) to verify purity (>98%) and liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight (577.64 g/mol) and structure (C32H34F3N5O2) . Store lyophilized powder at -20°C and prepare fresh DMSO stock solutions to avoid degradation .

Advanced Research Questions

Q. How can conflicting IC50 values for this compound be resolved across different studies?

Discrepancies may arise from variations in assay conditions (e.g., ATP concentration, cell passage number). Standardize protocols by:

  • Using consistent ATP levels (e.g., 10 μM) in kinase assays.
  • Validating cell line mutational status via Sanger sequencing.
  • Including reference inhibitors (e.g., vemurafenib) as internal controls . Cross-validate results with orthogonal methods like thermal shift assays to measure target engagement .

Q. What strategies optimize this compound’s selectivity profile to minimize off-target kinase inhibition?

Perform kinome-wide profiling (e.g., using KinomeScan®) at 1 μM this compound to identify off-target interactions. For hits with >90% inhibition, conduct dose-response assays to calculate selectivity scores (e.g., IC50 ratio between off-target and B-Raf V600E). Structural modifications (e.g., altering the 4-methoxy-pyrrolopyridine moiety) may improve specificity .

Q. How should researchers design experiments to assess this compound’s synergy with MEK or ERK inhibitors?

Use combination index (CI) analysis via the Chou-Talalay method:

  • Treat cells with this compound and a MEK inhibitor (e.g., trametinib) at fixed ratios (e.g., 1:1, 1:2).
  • Calculate CI values using CompuSyn® software; CI < 1 indicates synergy. Validate findings in 3D spheroid models to mimic tumor microenvironments .

Q. What statistical approaches are recommended for analyzing dose-dependent apoptosis data in this compound studies?

Employ ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 0–1 μM this compound). For time-course apoptosis (measured via flow cytometry with Annexin V/PI staining), use mixed-effects models to account for repeated measures. Report effect sizes (e.g., Cohen’s d) alongside p-values .

Q. Methodological Guidance

Q. How to address solubility issues of this compound in in vivo studies?

  • Prepare a 10% DMSO/40% PEG-300/50% saline formulation for intraperitoneal administration.
  • Confirm solubility via dynamic light scattering (DLS) and stability over 24 hours at 4°C.
  • Monitor plasma pharmacokinetics to ensure bioavailability aligns with in vitro IC50 values .

Q. What validation steps are critical when using this compound in patient-derived xenograft (PDX) models?

  • Sequence PDX tumors to confirm B-Raf V600E status.
  • Compare this compound response with clinical-grade B-Raf inhibitors (e.g., dabrafenib) using RECIST criteria.
  • Perform ex vivo pharmacodynamic assays (e.g., p-ERK inhibition via Western blot) to confirm target modulation .

Q. How to integrate transcriptomic or proteomic data with this compound treatment outcomes?

  • Use RNA-seq or mass spectrometry to identify differentially expressed pathways (e.g., MAPK/ERK).
  • Apply gene set enrichment analysis (GSEA) to correlate expression changes with drug sensitivity.
  • Validate key nodes (e.g., DUSP6) via CRISPR knockout or siRNA-mediated silencing .

特性

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBFDGUGXMOMHX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。